molecular formula C20H20N2O3 B5356786 N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide

N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide

Katalognummer B5356786
Molekulargewicht: 336.4 g/mol
InChI-Schlüssel: XQDIMWBSOSNHMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide, also known as MBX-8025, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists. It is a potential drug candidate for treating various metabolic disorders, including dyslipidemia, non-alcoholic fatty liver disease, and type 2 diabetes mellitus.

Wirkmechanismus

N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide exerts its pharmacological effects by activating PPAR-alpha, a nuclear receptor that regulates lipid and glucose metabolism. By activating PPAR-alpha, this compound increases the expression of genes involved in fatty acid oxidation, lipoprotein metabolism, and glucose homeostasis. This results in improved lipid and glucose metabolism and reduced inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in both preclinical and clinical studies. These include:
- Improved lipid metabolism: this compound reduces plasma triglycerides, total cholesterol, and low-density lipoprotein cholesterol levels, while increasing high-density lipoprotein cholesterol levels.
- Reduced inflammation: this compound reduces the expression of pro-inflammatory cytokines and markers of inflammation in animal models and humans.
- Improved insulin sensitivity: this compound improves insulin sensitivity and glucose tolerance in animal models and humans.
- Reduced liver fat: this compound reduces liver fat content in animal models and humans with non-alcoholic fatty liver disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide in lab experiments is its well-established pharmacological effects and mechanism of action. It is also relatively easy to synthesize and has good bioavailability. However, one limitation is that its effects may vary depending on the animal model used, and its safety and efficacy in humans are still being evaluated.

Zukünftige Richtungen

There are several future directions for the research and development of N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide. These include:
- Further clinical trials to evaluate its safety and efficacy in treating dyslipidemia, non-alcoholic fatty liver disease, and type 2 diabetes mellitus.
- Investigating its potential therapeutic effects on other metabolic disorders, such as obesity and metabolic syndrome.
- Exploring its mechanism of action in more detail and identifying novel targets for drug development.
- Developing new analogs of this compound with improved pharmacological properties and efficacy.

Synthesemethoden

The synthesis of N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide involves the reaction of 5-methyl-1,3-benzoxazole-2-carboxylic acid with 2-methyl-5-(4-methylphenyl)furan-3-carboxylic acid chloride in the presence of triethylamine. The resulting intermediate is then reacted with 2-aminobenzonitrile to form the final product, this compound.

Wissenschaftliche Forschungsanwendungen

N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide has been extensively studied for its potential therapeutic effects on metabolic disorders. In preclinical studies, it has been shown to improve lipid metabolism, reduce inflammation, and improve insulin sensitivity. Clinical trials have also demonstrated its efficacy in reducing triglycerides and improving other lipid parameters in patients with dyslipidemia.

Eigenschaften

IUPAC Name

N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-12-5-8-17-16(10-12)22-20(25-17)14-7-6-13(2)15(11-14)21-19(23)18-4-3-9-24-18/h5-8,10-11,18H,3-4,9H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDIMWBSOSNHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.